molecular formula C25H22ClFN4O4S B11373063 5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11373063
M. Wt: 529.0 g/mol
InChI Key: FBVHHYHZRXRYSK-UHFFFAOYSA-N
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Description

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form the pyrimidine ring structure.

    Sulfonylation Reactions: These reactions introduce the ethanesulfonyl group.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    4-Chlorophenyl derivatives: These compounds share the chlorophenyl group but differ in other functional groups.

    Furan derivatives: These compounds contain the furan ring but have different substituents.

    Pyrimidine derivatives: These compounds have the pyrimidine ring but vary in other attached groups.

The uniqueness of 5-{[(4-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H22ClFN4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-21-8-4-3-7-20(21)27)31(16-19-6-5-13-35-19)15-17-9-11-18(26)12-10-17/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

FBVHHYHZRXRYSK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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